molecular formula C14H13F7O4 B14396582 (2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate CAS No. 87461-70-9

(2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate

Cat. No.: B14396582
CAS No.: 87461-70-9
M. Wt: 378.24 g/mol
InChI Key: WEXLBUFFVNBXFC-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate is a chemical compound that belongs to the class of organic compounds known as phenylmethyl esters. These compounds are characterized by the presence of a phenylmethyl group attached to an ester functional group. The compound is notable for its unique structure, which includes both methoxy groups and a heptafluorobutanoate moiety, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate typically involves the esterification of (2,5-Dimethoxy-4-methylphenyl)methanol with heptafluorobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester functional group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylmethyl esters.

Scientific Research Applications

(2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The presence of methoxy groups and the heptafluorobutanoate moiety can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethoxy-4-methylphenyl)methyl heptafluorobutanoate is unique due to the presence of the heptafluorobutanoate moiety, which imparts distinct chemical and physical properties. This makes it different from other similar compounds, which may lack the fluorinated ester group and therefore exhibit different reactivity and applications.

Properties

CAS No.

87461-70-9

Molecular Formula

C14H13F7O4

Molecular Weight

378.24 g/mol

IUPAC Name

(2,5-dimethoxy-4-methylphenyl)methyl 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C14H13F7O4/c1-7-4-10(24-3)8(5-9(7)23-2)6-25-11(22)12(15,16)13(17,18)14(19,20)21/h4-5H,6H2,1-3H3

InChI Key

WEXLBUFFVNBXFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC

Origin of Product

United States

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